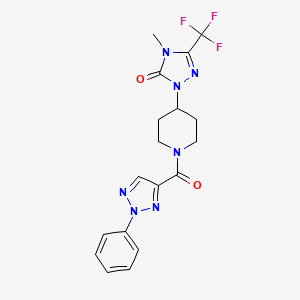
4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H18F3N7O2 and its molecular weight is 421.384. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with a 1,2,4-triazole core structure have demonstrated significant antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for their antimicrobial properties. Some of these compounds exhibited good to moderate activity against various microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Catalyst Activation and Transfer Hydrogenation
1,2,3-Triazole-based ligands have been utilized in catalyst activation and transfer hydrogenation reactions. These studies involve the synthesis of complexes with Cp*RhIII/IrIII and exploration of their catalytic activities in oxidation of alcohols and transfer hydrogenation of carbonyl compounds. The triazole skeleton plays a crucial role in the efficiency and selectivity of these catalytic processes, offering a versatile approach for various synthetic transformations (Saleem et al., 2014).
Inhibitors of Soluble Epoxide Hydrolase
Derivatives of 1,2,3-triazoles have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in various physiological processes and diseases. These inhibitors were discovered using high-throughput screening and optimized for potency and selectivity, demonstrating the potential of triazole derivatives in therapeutic applications (Thalji et al., 2013).
Molecular Docking and Anticancer Activities
Benzimidazole derivatives bearing a 1,2,4-triazole moiety have been studied for their anticancer properties through molecular docking. These compounds exhibited potential anti-cancer activity, further emphasizing the triazole ring's significance in designing compounds with desired biological activities (Karayel, 2021).
Synthesis and Reactivity Studies
Research on 1,2,4-triazoles also includes studies on their synthesis, reactivity, and potential applications in medicinal chemistry. Novel synthetic routes have been developed to create 1,2,3-triazole derivatives, providing valuable insights into their chemical behavior and potential for further functionalization (Zhang et al., 2013).
properties
IUPAC Name |
4-methyl-2-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O2/c1-25-16(18(19,20)21)24-27(17(25)30)12-7-9-26(10-8-12)15(29)14-11-22-28(23-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNLSJNAYFCEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

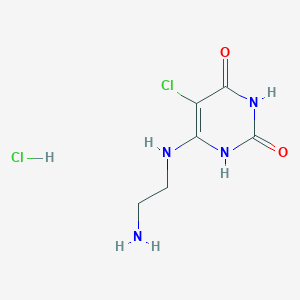
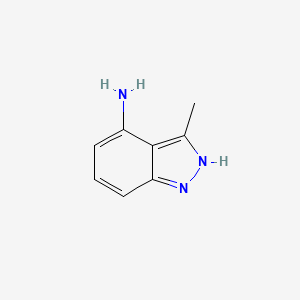

![N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2577995.png)
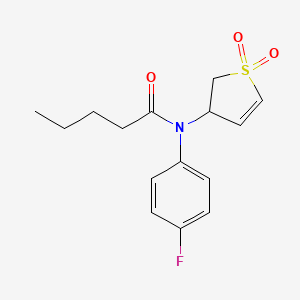
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2577998.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)
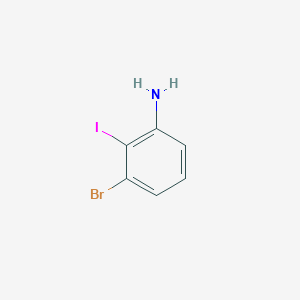
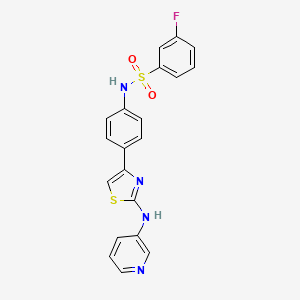
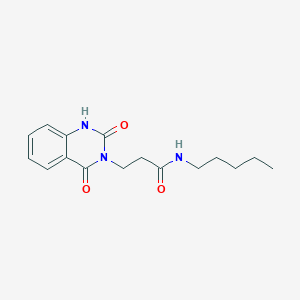
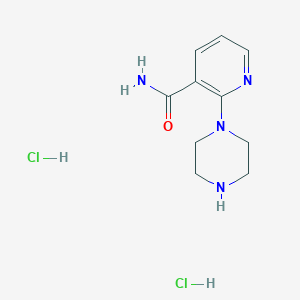
![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)
![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)
![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)